molecular formula C7H6INO3 B1402910 5-Iodo-2-methoxypyridine-3-carboxylic acid CAS No. 1407521-93-0

5-Iodo-2-methoxypyridine-3-carboxylic acid

Cat. No.: B1402910
CAS No.: 1407521-93-0
M. Wt: 279.03 g/mol
InChI Key: JQXYEJBNCOTMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-methoxypyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H6INO3 and its molecular weight is 279.03 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Iodo-2-methoxypyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Iodo-2-methoxypyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-methoxypyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodo-2-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXYEJBNCOTMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267299
Record name 5-Iodo-2-methoxy-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407521-93-0
Record name 5-Iodo-2-methoxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407521-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methoxy-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Precursors of 5-Iodo-2-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Iodo-2-methoxypyridine-3-carboxylic acid in Modern Drug Discovery

5-Iodo-2-methoxypyridine-3-carboxylic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of iodo, methoxy, and carboxylic acid functionalities on a pyridine scaffold makes it a versatile precursor for the synthesis of complex molecular architectures. The iodine atom, in particular, serves as a valuable handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the facile introduction of diverse substituents, a critical aspect of generating compound libraries for drug discovery and lead optimization. Consequently, a deep understanding of the synthetic pathways to this key intermediate is paramount for researchers and scientists in the field. This guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of 5-Iodo-2-methoxypyridine-3-carboxylic acid, with a focus on the underlying chemical principles and practical considerations.

Strategic Approaches to the Synthesis of 5-Iodo-2-methoxypyridine-3-carboxylic acid

The synthesis of 5-Iodo-2-methoxypyridine-3-carboxylic acid can be approached through several strategic disconnections. This guide will focus on three primary, logically sound synthetic routes, each starting from a different key precursor. The choice of a particular route in a research or industrial setting will often depend on the availability of starting materials, cost considerations, and the desired scale of the synthesis.

The three principal synthetic strategies are:

  • Route A: Direct Electrophilic Iodination. This approach involves the direct introduction of an iodine atom onto a pre-functionalized pyridine ring, specifically 2-methoxypyridine-3-carboxylic acid.

  • Route B: Halogen Exchange from a Bromo-Precursor. This highly efficient method relies on the conversion of the more readily available 5-bromo-2-methoxypyridine-3-carboxylic acid into the desired iodo-compound via a Finkelstein-type reaction.

  • Route C: Carboxylation of an Iodo-Pyridine Precursor. This strategy introduces the carboxylic acid group at a late stage, starting from a pre-iodinated pyridine derivative such as 5-iodo-2-methoxypyridine.

The following sections will delve into the specifics of each of these routes, providing detailed experimental insights and mechanistic rationale.

Route A: Direct Electrophilic Iodination of 2-Methoxypyridine-3-carboxylic acid

The direct iodination of an aromatic ring is a fundamental transformation in organic synthesis. In the context of 5-Iodo-2-methoxypyridine-3-carboxylic acid, the key precursor is 2-methoxypyridine-3-carboxylic acid .

Precursor Analysis: 2-Methoxypyridine-3-carboxylic acid

2-Methoxypyridine-3-carboxylic acid, also known as 2-methoxynicotinic acid, is a commercially available compound. For researchers preferring to synthesize it in-house, a common method involves the hydrolysis of the corresponding nitrile, 2-methoxy-3-cyanopyridine.

The Challenge of Regioselectivity in Electrophilic Iodination

The primary challenge in this route is achieving regioselective iodination at the C-5 position of the pyridine ring. The directing effects of the existing substituents, the methoxy group at C-2 and the carboxylic acid group at C-3, are crucial. The methoxy group is an activating, ortho-, para-directing group, which would favor substitution at the C-3 and C-5 positions. The carboxylic acid group, on the other hand, is a deactivating, meta-directing group, which would direct incoming electrophiles to the C-5 position. The confluence of these directing effects, with both groups favoring substitution at C-5, makes this a theoretically viable approach. However, the deactivating nature of the pyridine ring itself, compounded by the electron-withdrawing carboxylic acid, necessitates the use of potent iodinating agents.

Various methods for the iodination of aromatic compounds are known, often employing iodine in the presence of an oxidizing agent to generate a more electrophilic iodine species (I+).[1][2]

Experimental Protocol: Iodination of 2-Methoxypyridine-3-carboxylic acid

A plausible experimental approach for the direct iodination of 2-methoxypyridine-3-carboxylic acid is outlined below. This protocol is based on general methods for the iodination of electron-deficient aromatic systems.

Reaction Scheme:

G A 2-Methoxypyridine-3-carboxylic acid B 5-Iodo-2-methoxypyridine-3-carboxylic acid A->B I2, Oxidizing Agent (e.g., HIO3, H2O2/H2SO4)

Figure 1: General scheme for the direct iodination of 2-methoxypyridine-3-carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-methoxypyridine-3-carboxylic acid in a suitable solvent, such as acetic acid or concentrated sulfuric acid.

  • Addition of Iodine: Add elemental iodine (I₂) to the solution.

  • Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as periodic acid (HIO₃) or a mixture of hydrogen peroxide and sulfuric acid, to the reaction mixture. This in situ generates the highly electrophilic iodine cation (I⁺).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 60 to 100 °C and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and pour it into a solution of a reducing agent, such as sodium thiosulfate, to quench any unreacted iodine.

  • Isolation and Purification: The product can then be isolated by filtration or extraction and purified by recrystallization or column chromatography.

Data Summary Table:

PrecursorReagentsSolventTemperature (°C)Typical YieldPurity
2-Methoxypyridine-3-carboxylic acidI₂, HIO₃/H₂SO₄Acetic Acid80-100ModerateGood

Causality Behind Experimental Choices:

  • Solvent: Concentrated sulfuric acid or acetic acid serves to protonate the pyridine nitrogen, further deactivating the ring towards electrophilic attack but also enhancing the directing effect of the substituents.

  • Oxidizing Agent: The use of an oxidizing agent is crucial as molecular iodine itself is not electrophilic enough to react with the deactivated pyridine ring.[2]

Route B: Halogen Exchange from 5-Bromo-2-methoxypyyridine-3-carboxylic acid

This route is often the most efficient and reliable method for the synthesis of 5-Iodo-2-methoxypyridine-3-carboxylic acid. It leverages the well-established Finkelstein reaction, adapted for aromatic systems, to exchange a bromine atom for an iodine atom.

Precursor Analysis: 5-Bromo-2-methoxypyridine-3-carboxylic acid

5-Bromo-2-methoxypyridine-3-carboxylic acid is a readily available and relatively inexpensive starting material. Its synthesis is well-documented, often starting from 2,6-dichloropyridine-3-carboxylic acid.[3] This makes it an attractive precursor for large-scale synthesis.

The Aromatic Finkelstein Reaction: A Copper-Catalyzed Transformation

The classic Finkelstein reaction involves the treatment of an alkyl halide with an excess of an alkali metal iodide in a solvent where the newly formed metal halide is insoluble, thus driving the equilibrium towards the product. For aryl halides, this reaction is generally sluggish and requires a catalyst. Copper(I) salts, in conjunction with a suitable ligand, have been shown to be highly effective in catalyzing the halogen exchange between aryl bromides and iodides.[4][5][6]

Experimental Protocol: Copper-Catalyzed Halogen Exchange

The following protocol is a robust method for the conversion of 5-bromo-2-methoxypyridine-3-carboxylic acid to its iodo-analog.

Reaction Scheme:

G A 5-Bromo-2-methoxypyridine-3-carboxylic acid B 5-Iodo-2-methoxypyridine-3-carboxylic acid A->B NaI, CuI, Ligand (e.g., DMEDA), Dioxane G A 5-Iodo-2-methoxypyridine B 3-Lithio-5-iodo-2-methoxypyridine A->B Strong Base (e.g., n-BuLi, LDA), THF, -78 °C C 5-Iodo-2-methoxypyridine-3-carboxylic acid B->C 1. CO2 (g) or dry ice 2. H3O+ workup

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Iodo-2-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Pyridines in Drug Discovery

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 5-Iodo-2-methoxypyridine-3-carboxylic acid, is a highly functionalized building block with significant potential for the synthesis of novel drug candidates. Its strategic placement of a reactive iodine atom, an electron-donating methoxy group, and a directing carboxylic acid group makes it an ideal substrate for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction. This powerful, palladium-catalyzed reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents, enabling the rapid generation of diverse chemical libraries for drug discovery and development.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Iodo-2-methoxypyridine-3-carboxylic acid in Suzuki coupling reactions. We will delve into the mechanistic rationale behind the choice of reaction parameters, offer detailed, field-proven protocols, and address the specific challenges posed by the functionalities present in this valuable substrate.

Understanding the Substrate: Key Chemical Features and Their Implications for Suzuki Coupling

The successful application of 5-Iodo-2-methoxypyridine-3-carboxylic acid in Suzuki coupling hinges on a thorough understanding of its constituent functional groups and their potential interactions within the catalytic cycle.

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of the Suzuki coupling, which is often the rate-determining step.[3] This inherent reactivity allows for milder reaction conditions compared to the corresponding bromides or chlorides, often leading to higher yields and cleaner reactions.

  • The Pyridine Ring: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of inactive complexes. The choice of a suitable ligand is crucial to mitigate this effect and maintain catalytic activity.

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with the basic conditions typically required for the Suzuki coupling. This can lead to the formation of a carboxylate anion, which may coordinate to the palladium center and deactivate the catalyst.[4] Therefore, careful consideration of the base or the use of a protecting group strategy is paramount.

  • The Methoxy Group: The electron-donating nature of the methoxy group can influence the electronic properties of the pyridine ring, potentially affecting the rate of oxidative addition.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][6] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition (R-X) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-I(L2)->Aryl-Pd(II)-OR'(L2) Ligand Exchange (Base) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-OR'(L2)->Aryl-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Product Aryl-Ar' Aryl-Pd(II)-Ar'(L2)->Product Reductive Elimination Product->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Strategies for Success

Given the potential for the carboxylic acid to interfere with the reaction, two primary strategies are presented: a direct coupling approach with carefully selected conditions and a more robust protocol involving the protection of the carboxylic acid.

Protocol 1: Direct Suzuki Coupling of 5-Iodo-2-methoxypyridine-3-carboxylic acid

This protocol aims to achieve the coupling without the need for protection and deprotection steps, which can improve overall efficiency. The key is the selection of a base that is strong enough to facilitate transmetalation but not so strong as to cause significant catalyst deactivation by the carboxylate.

Reaction Scheme:

Table 1: Reagents and Materials for Direct Suzuki Coupling

Reagent/MaterialPurposeTypical Amount (per 1 mmol of aryl iodide)
5-Iodo-2-methoxypyridine-3-carboxylic acidStarting material1.0 mmol
Arylboronic acidCoupling partner1.1 - 1.5 mmol
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst1 - 5 mol%
Base (e.g., K₂CO₃, K₃PO₄, CsF)Activates the boronic acid2.0 - 3.0 mmol
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)Reaction medium5 - 10 mL
Inert Gas (Nitrogen or Argon)To prevent oxidation of the catalystN/A

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Iodo-2-methoxypyridine-3-carboxylic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. For more challenging substrates, catalysts with more specialized ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) in the form of PdCl₂(dppf) can be more effective.[7]

  • Base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for substrates with acidic protons to minimize side reactions.[5] Cesium fluoride (CsF) can also be a good option, particularly in anhydrous conditions.[4]

  • Solvent: A mixture of an organic solvent and water is common for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.[1] Dioxane/water and toluene/water are frequently used.

Protocol 2: Suzuki Coupling via Carboxylic Acid Protection

For substrates where the direct coupling proves to be low-yielding or problematic, protecting the carboxylic acid as an ester is a highly reliable strategy.[8] A methyl or ethyl ester is a common choice due to the ease of formation and subsequent hydrolysis.

Workflow Diagram:

Protection_Strategy A 5-Iodo-2-methoxypyridine-3-carboxylic acid B Esterification (e.g., MeOH, H₂SO₄) A->B C Methyl 5-iodo-2-methoxypyridine-3-carboxylate B->C D Suzuki Coupling (Protocol 1 conditions) C->D E Coupled Ester Product D->E F Hydrolysis (e.g., LiOH, H₂O/THF) E->F G Final Coupled Carboxylic Acid F->G

Caption: Workflow for the Suzuki coupling of 5-Iodo-2-methoxypyridine-3-carboxylic acid via an ester protection strategy.

Step 1: Esterification (Methyl Ester Formation)

  • Procedure: Dissolve 5-Iodo-2-methoxypyridine-3-carboxylic acid (1.0 mmol) in methanol (10 mL). Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract the methyl ester with ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography if necessary.

Step 2: Suzuki Coupling of the Methyl Ester

Follow the procedure outlined in Protocol 1 , substituting the carboxylic acid with the methyl 5-iodo-2-methoxypyridine-3-carboxylate. A wider range of bases, including stronger ones like sodium carbonate, can often be used with the protected substrate.

Step 3: Hydrolysis of the Ester

  • Procedure: Dissolve the coupled ester product (1.0 mmol) in a mixture of THF and water (e.g., 4:1 ratio, 10 mL). Add an excess of lithium hydroxide (LiOH, 2.0-3.0 mmol).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Acidify the reaction mixture to pH ~2-3 with 1M HCl. Extract the final carboxylic acid product with ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify as needed.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions in the Suzuki Coupling of 5-Iodo-2-methoxypyridine-3-carboxylic acid

IssuePotential CauseSuggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low reaction temperature.Degas solvents thoroughly. Use a fresh batch of catalyst. Try a different catalyst/ligand combination (e.g., a more electron-rich phosphine ligand).[9] Increase the reaction temperature. Use a stronger base if using the protected ester.
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities.Use anhydrous solvents and reagents. Consider using a boronate ester instead of a boronic acid.
Homocoupling of Boronic Acid Oxygen contamination, high catalyst loading.Ensure a strictly inert atmosphere. Reduce the catalyst loading.
Decomposition of Starting Material Reaction temperature is too high, or the base is too strong.Lower the reaction temperature. Use a milder base (e.g., K₃PO₄ or CsF).
Difficulty in Purification Formation of closely related byproducts.Optimize the reaction conditions to improve selectivity. Employ a different chromatographic technique (e.g., reverse-phase HPLC).

Conclusion: A Versatile Building Block for Innovation

5-Iodo-2-methoxypyridine-3-carboxylic acid is a powerful and versatile building block for the synthesis of complex molecules in drug discovery and materials science. By understanding the nuances of its reactivity and applying the robust protocols outlined in this guide, researchers can effectively harness its potential to create novel and impactful chemical entities. The choice between a direct coupling and a protection strategy will depend on the specific boronic acid partner and the desired reaction scale, but both approaches offer a reliable path to success.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Caron, S., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Bentham Science. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • ACS Publications. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis?. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ACS Publications. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Wiley Online Library. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines.
  • The University of Manchester. Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. [Link]

  • ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

Sources

Introduction: The Significance of Substituted Nicotinic Acids and the Role of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: A Guide to the Synthesis of Substituted Nicotinic Acids Utilizing 5-Iodo-2-methoxypyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinic acids and their derivatives are cornerstone scaffolds in the landscape of medicinal chemistry and drug development.[1] These pyridine-based motifs are integral components of numerous biologically active compounds, demonstrating a wide array of therapeutic applications, including anti-inflammatory, analgesic, and neuroprotective properties.[2][3][4] The strategic synthesis of these molecules is therefore of paramount importance for the generation of diverse molecular libraries for biological screening and subsequent lead optimization.

Traditionally, the synthesis of substituted nicotinic acids can be approached in two primary ways: the construction of the pyridine ring from acyclic precursors (a de novo synthesis) or the functionalization of a pre-existing pyridine or nicotinic acid core.[1] While de novo syntheses can be powerful for accessing complex substitution patterns, the functionalization of a pre-existing core often offers a more direct and modular approach.

This guide focuses on the latter strategy, highlighting the utility of 5-Iodo-2-methoxypyridine-3-carboxylic acid as a highly versatile and strategic starting material. The presence of the iodine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents with a high degree of control and predictability. The methoxy group at the 2-position and the carboxylic acid at the 3-position offer additional points for modification and can influence the overall electronic properties and biological activity of the final products.

Key Intermediate: 5-Iodo-2-methoxypyridine-3-carboxylic acid

Chemical Structure and Properties:

  • Molecular Formula: C₇H₆INO₃

  • Molecular Weight: 279.03 g/mol

  • Appearance: Typically a solid.

  • Key Reactive Sites:

    • C5-Iodo Group: Highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The carbon-iodine bond is the most reactive among the carbon-halogen bonds, enabling reactions under milder conditions.

    • C3-Carboxylic Acid: Can be converted to a variety of functional groups, such as esters, amides, and alcohols, allowing for further diversification of the nicotinic acid scaffold.

    • C2-Methoxy Group: Can be cleaved to the corresponding hydroxypyridine, providing another avenue for derivatization.

The strategic placement of these functional groups makes 5-Iodo-2-methoxypyridine-3-carboxylic acid an ideal starting point for the synthesis of a broad spectrum of substituted nicotinic acid derivatives.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly well-suited for the functionalization of halogenated pyridines.[5][6] The electron-deficient nature of the pyridine ring can sometimes pose challenges in these reactions; however, the use of appropriate ligands and reaction conditions can overcome these hurdles.[5][7]

Below are detailed protocols for three of the most powerful and widely used cross-coupling reactions for the derivatization of 5-Iodo-2-methoxypyridine-3-carboxylic acid.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] It is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]

Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 5-Iodo-2-methoxypyridine- 3-carboxylic acid product 5-Aryl/Heteroaryl-2-methoxy- pyridine-3-carboxylic acid reactant1->product + reactant2 Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) reactant2->product + catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product Sonogashira_Coupling reactant1 5-Iodo-2-methoxypyridine- 3-carboxylic acid product 5-Alkynyl-2-methoxy- pyridine-3-carboxylic acid reactant1->product + reactant2 Terminal Alkyne (R-C≡CH) reactant2->product + catalyst_pd Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst_pd->product catalyst_cu Cu(I) Co-catalyst (e.g., CuI) catalyst_cu->product base Base (e.g., Et₃N, DIPEA) base->product Buchwald_Hartwig_Amination reactant1 5-Iodo-2-methoxypyridine- 3-carboxylic acid product 5-(Amino)-2-methoxy- pyridine-3-carboxylic acid reactant1->product + reactant2 Amine (R¹R²NH) reactant2->product + catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., XPhos, BINAP) ligand->product base Base (e.g., NaOtBu, K₃PO₄) base->product Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII R-Pd(II)-X Lₙ OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII->Transmetal R'-M or R'₂NH PdII_R R-Pd(II)-R' Lₙ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions of 5-Iodo-2-methoxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iodo-2-methoxypyridine-3-carboxylic acid. This guide is designed to provide in-depth, field-proven insights into the common challenges and byproduct formations encountered during reactions with this versatile building block. By understanding the causality behind these issues, you can implement effective troubleshooting strategies and optimize your synthetic routes.

This resource is structured in a question-and-answer format to directly address the specific problems you may face in the lab. We will delve into the mechanistic underpinnings of common side reactions and provide validated protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. However, the unique electronic properties of the substituted pyridine ring in 5-Iodo-2-methoxypyridine-3-carboxylic acid can lead to specific challenges.

1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an organohalide with a boronic acid.[1][2]

Question: I am attempting a Suzuki-Miyaura coupling with 5-Iodo-2-methoxypyridine-3-carboxylic acid and an arylboronic acid, but I am observing significant amounts of a de-iodinated byproduct (2-methoxypyridine-3-carboxylic acid) and a homocoupled boronic acid byproduct. What is causing this and how can I minimize it?

Answer: The formation of these byproducts points to two common competing side reactions in Suzuki-Miyaura couplings: dehalogenation and homocoupling.

  • Dehalogenation (Proto-deiodination): This occurs when the aryl halide is reduced, replacing the iodine atom with a hydrogen atom. This side reaction can be promoted by certain solvents or impurities that can act as a hydride source.[3][4] The presence of water can also contribute to this pathway.

  • Homocoupling of the Boronic Acid: This side reaction forms a symmetrical biaryl derived from the boronic acid coupling with itself.[5] It is often promoted by the presence of oxygen in the reaction mixture.[5]

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Mitigation Strategies & Protocol:

ParameterRecommendationRationale
Atmosphere Maintain a strict inert atmosphere (Argon or Nitrogen).Minimizes oxygen-induced homocoupling of the boronic acid.[5]
Solvents Use anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF).[2]Reduces the risk of proto-deiodination and catalyst decomposition.
Base Use a milder base such as K₃PO₄ or Cs₂CO₃.[2]Stronger bases can sometimes promote side reactions. The choice of base can also influence the rate of transmetalation.
Catalyst System Use a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.[6]The ligand choice is crucial for stabilizing the palladium catalyst and promoting the desired catalytic cycle.
Reaction Temperature Start at room temperature and gradually increase if necessary.Lower temperatures can sometimes suppress side reactions.

Example Protocol for Minimizing Byproducts:

  • To a dry Schlenk flask under an argon atmosphere, add 5-Iodo-2-methoxypyridine-3-carboxylic acid (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv).

  • Add anhydrous, degassed toluene via cannula.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

1.2. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds between aryl or vinyl halides and terminal alkynes.[7][8][9]

Question: I am performing a Sonogashira coupling and my primary byproduct is the homocoupled alkyne (Glaser coupling product). What is causing this and how can I prevent it?

Answer: The formation of the Glaser coupling product is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[9][10] This reaction is primarily promoted by the presence of oxygen.[10]

Mitigation Strategies:

ParameterRecommendationRationale
Atmosphere Ensure strictly anaerobic conditions.Oxygen is a key promoter of Glaser coupling.[10]
Copper Co-catalyst Reduce the loading of the copper(I) salt (e.g., CuI).High concentrations of the copper co-catalyst can accelerate homocoupling.[10]
Alkyne Addition Add the terminal alkyne slowly to the reaction mixture.This helps to maintain a low concentration of the copper acetylide intermediate, which disfavors the homocoupling pathway.[10]
Copper-Free Conditions Consider a copper-free Sonogashira protocol if homocoupling persists.These protocols often require specific ligands to facilitate the reaction in the absence of a copper co-catalyst.[9][10]
1.3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds from aryl halides and amines.[11][12][13]

Question: My Buchwald-Hartwig amination is sluggish, and I'm observing dehalogenation of my starting material. What are the likely causes?

Answer: Sluggish reactions and dehalogenation in Buchwald-Hartwig aminations can often be attributed to several factors:

  • Ligand Choice: The choice of phosphine ligand is critical for an efficient reaction. Bulky, electron-rich ligands are often required to facilitate the catalytic cycle.[13][14]

  • Base Selection: The strength and nature of the base can significantly impact the reaction rate and the prevalence of side reactions.

  • Catalyst Inhibition: The iodide anion generated during the reaction can sometimes inhibit the catalyst, especially with certain ligands.[12][15]

Logical Relationship: Key Factors in Buchwald-Hartwig Amination

Buchwald_Factors Catalyst Catalyst System Pd Source: Pd(OAc)2, Pd2(dba)3 Ligand: Bulky, Electron-Rich Outcome Reaction Outcome Desired C-N Coupling Byproducts: Dehalogenation Catalyst->Outcome Influences Rate & Selectivity Substrates Substrates Aryl Iodide: 5-Iodo-2-methoxypyridine-3-carboxylic acid Amine: Primary or Secondary Substrates->Outcome Conditions Reaction Conditions Base: NaOtBu, K3PO4 Solvent: Toluene, Dioxane Temperature Conditions->Outcome Crucial for Efficiency

Caption: Interplay of key parameters in Buchwald-Hartwig amination.

Mitigation Strategies:

ParameterRecommendationRationale
Ligand Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).These ligands promote efficient oxidative addition and reductive elimination steps.[13]
Base Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄.The base is crucial for deprotonating the amine and facilitating the catalytic cycle.
Solvent Use a solvent in which the iodide byproduct has low solubility (e.g., toluene).This can help to minimize catalyst inhibition by the iodide anion.[15]
Section 2: Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of 5-Iodo-2-methoxypyridine-3-carboxylic acid allows for a range of transformations, most notably amide bond formation.

2.1. Amide Bond Formation (Amidation)

Amide bond formation is a cornerstone of medicinal chemistry.[16] While seemingly straightforward, the reaction can be challenging, especially with electronically modified substrates.

Question: I am trying to form an amide using a standard coupling reagent like DCC or EDC/HOBt, but the reaction is incomplete, and I observe the formation of an anhydride of my starting material. What is happening?

Answer: The observation of an anhydride and incomplete conversion to the amide suggests a few potential issues:

  • Insufficient Amine Nucleophilicity: The amine you are using may not be sufficiently nucleophilic to react efficiently with the activated carboxylic acid.[17]

  • Stability of the Activated Intermediate: The activated ester (e.g., O-acylisourea with DCC) may be reacting with another molecule of the carboxylic acid to form the anhydride faster than it reacts with the amine.

  • Steric Hindrance: The substituents on the pyridine ring or the amine may be sterically hindering the reaction.

Mitigation Strategies:

ParameterRecommendationRationale
Coupling Reagent Use a more potent coupling reagent such as HATU or COMU.These reagents generate highly activated esters that react more readily with amines.
Additive Include an additive like DMAP (in catalytic amounts) if not already present in the coupling reagent system.DMAP can act as a nucleophilic catalyst to facilitate the reaction.
Reaction Conditions Ensure anhydrous conditions, as water can hydrolyze the activated intermediate.[18][19][20]The presence of water will lead to the regeneration of the carboxylic acid.
Alternative Method Consider converting the carboxylic acid to an acid chloride using a reagent like oxalyl chloride or thionyl chloride prior to reaction with the amine.[17][21]Acid chlorides are highly reactive and will readily form amides with most amines.

Example Protocol for Amide Bond Formation using HATU:

  • Dissolve 5-Iodo-2-methoxypyridine-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv) and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.1 equiv) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with aqueous solutions to remove the coupling byproducts and excess reagents.

  • Dry the organic layer, concentrate, and purify the product.

References
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Buchwald-Hartwig Amin
  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
  • 21.
  • Amide bond formation: beyond the dilemma between activation and racemis
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • Tips and tricks for difficult amide bond form
  • Buchwald–Hartwig amin
  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst.
  • 7.
  • Preparation of 2,5-furandicarboxylic acid through continuous flow oxidation of 5-hydroxymethylfurfural under hypoxic condition.
  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Hydrolysis of carboxylic acid deriv
  • Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Sonogashira coupling. Wikipedia.
  • Synthesis from Carboxylic Acid Deriv
  • Deciphering Complexity in Pd–C
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.

Sources

Preventing decarboxylation of "5-Iodo-2-methoxypyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for 5-Iodo-2-methoxypyridine-3-carboxylic acid. This guide is designed for our valued partners in research and drug development. We understand that while this reagent is a powerful synthetic building block, its susceptibility to premature decarboxylation can present significant challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve optimal results in your synthetic campaigns.

Core Challenge: The Inherent Instability and Unwanted Decarboxylation

5-Iodo-2-methoxypyridine-3-carboxylic acid is an essential intermediate, but its utility is predicated on the stability of its carboxylic acid moiety. Unwanted decarboxylation—the loss of CO₂—yields the byproduct 5-iodo-2-methoxypyridine, which complicates downstream processing, reduces yield, and introduces impurities that can be difficult to remove. This guide is structured to help you understand the root causes of this side reaction and implement effective preventative strategies.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

Q1: What is the mechanism of decarboxylation for this specific molecule?

A1: The decarboxylation of pyridinecarboxylic acids is often facilitated by the pyridine nitrogen atom. For acids with the carboxyl group at the 2-position (picolinic acids), this process can be relatively facile via the formation of a zwitterionic intermediate that stabilizes the resulting carbanion upon CO₂ loss.[1][2] While our molecule is a 3-carboxylic acid derivative (nicotinic acid series), which is generally more stable, it is still susceptible to decarboxylation, particularly under thermal stress. The reaction proceeds through a mechanism where the pyridine ring helps to stabilize the negative charge that develops on the ring as the C-C bond to the carboxyl group breaks. Heat is the primary driver for overcoming the activation energy of this process.[3]

Q2: What are the critical experimental parameters that trigger decarboxylation?

A2: The three primary factors are Temperature , Solvent , and pH .

  • Temperature: This is the most significant factor. Thermal stress directly provides the energy needed to break the carbon-carboxyl bond. Studies on similar heterocyclic carboxylic acids show that significant decarboxylation can occur at temperatures ranging from 95-110°C.[4][5]

  • Solvent: The choice of solvent can influence the rate of decarboxylation. While aprotic polar solvents like DMF may be used to intentionally promote decarboxylation at high temperatures, aprotic, less polar solvents like toluene or dioxane are often preferred for reactions where stability is desired.[4][5]

  • pH: Extreme pH conditions should be avoided. Strongly acidic conditions can protonate the pyridine nitrogen, potentially increasing susceptibility in some cases, while strongly basic conditions that deprotonate the carboxylic acid can also influence the electronic structure, affecting stability under heat.

Q3: What are the recommended storage and handling procedures for this compound?

A3: To ensure the long-term stability and integrity of 5-Iodo-2-methoxypyridine-3-carboxylic acid, proper storage is crucial. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7][8] It is also advisable to protect it from light.[7] When handling, standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6][9]

Troubleshooting Guide: Reaction-Specific Protocols to Prevent Decarboxylation

This section addresses the most common synthetic transformations and provides validated strategies to maximize the yield of your desired product while minimizing byproduct formation.

Scenario 1: Amide Coupling / Amidation

Common Problem: When attempting to form an amide, you observe low yields of the desired product and significant formation of the decarboxylated byproduct, 5-iodo-2-methoxypyridine.

Root Cause Analysis: The issue almost certainly stems from the method used to activate the carboxylic acid. Traditional methods, such as conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, often require heating and generate harsh, acidic conditions (HCl), both of which are highly conducive to decarboxylation.

Validated Solution: Employ modern, mild, in-situ coupling reagents that operate efficiently at or below room temperature. These reagents activate the carboxylic acid to form a highly reactive intermediate (like an active ester) that rapidly couples with the amine, outcompeting the decarboxylation pathway.[10]

Recommended Protocol: Amide Coupling via HATU

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Iodo-2-methoxypyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add the desired amine (1.1 eq), followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation & Coupling: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) portion-wise to the stirred solution at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress via TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Visualization: Recommended Amide Coupling Workflow

Caption: Mild, low-temperature amide coupling workflow.

Scenario 2: Suzuki-Miyaura Cross-Coupling

Common Problem: During a palladium-catalyzed Suzuki-Miyaura coupling to functionalize the iodo-position, significant decarboxylation occurs alongside the desired C-C bond formation.

Root Cause Analysis: Suzuki-Miyaura reactions often require elevated temperatures to drive the catalytic cycle.[11] If the temperature is too high (e.g., >100-110°C), the rate of decarboxylation can become competitive with the rate of the cross-coupling reaction, leading to a mixture of desired product and the undesired 5-iodo-2-methoxypyridine.

Validated Solution: The key is to optimize the reaction conditions to achieve catalytic turnover at the lowest possible temperature. This involves careful selection of the palladium catalyst/ligand system, base, and solvent. Modern, highly active catalyst systems can often facilitate these couplings at much milder temperatures (e.g., 60-80°C).

Table 1: Impact of Reaction Parameters on Suzuki Coupling Outcome (Illustrative)

Catalyst SystemBaseSolventTemperature (°C)Approx. Yield of Desired Product (%)Approx. Yield of Decarboxylation (%)
Pd(PPh₃)₄K₂CO₃Toluene10060%35%
Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 80 >90% <5%
Pd(OAc)₂Na₂CO₃Ethanol/Water9045%50%

Recommended Protocol: Mild Suzuki-Miyaura Coupling

  • Preparation: To a degassed mixture of 5-Iodo-2-methoxypyridine-3-carboxylic acid (1.0 eq), the desired arylboronic acid (1.5 eq), and a mild base such as Cs₂CO₃ (2.0 eq) in a flask, add the chosen palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

  • Solvent: Add a degassed aprotic solvent, such as Dioxane or Toluene.

  • Reaction: Heat the mixture under an inert atmosphere to a carefully controlled temperature, ideally not exceeding 80°C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the product should be tracked.

  • Work-up: After completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.

  • Purification: Purify the residue by standard methods, such as recrystallization or column chromatography.

Visualization: Troubleshooting Logic for Undesired Decarboxylation

Decarboxylation_Troubleshooting cluster_solutions_amide Amide Coupling cluster_solutions_suzuki Suzuki Coupling start Low Yield & Presence of 5-iodo-2-methoxypyridine Byproduct check_reaction Identify Reaction Type start->check_reaction amide_sol Diagnosis: Harsh Activation (e.g., SOCl₂, High Temp) Solution: Switch to mild, low-temp coupling reagents (HATU, EDC, etc.) check_reaction->amide_sol Amidation suzuki_sol Diagnosis: Excessive Heat (>90-100°C) Solution: Use high-activity catalyst at lower temp (≤80°C). Optimize solvent/base. check_reaction->suzuki_sol C-C Coupling end_goal Maximized Yield of Target Molecule amide_sol->end_goal suzuki_sol->end_goal

Caption: Decision tree for troubleshooting decarboxylation.

References

  • A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons. ResearchGate.[Link]

  • Barton Decarboxylation Reaction with N-Hydroxy-2-thiopyridone. ResearchGate.[Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health (NIH).[Link]

  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... ResearchGate.[Link]

  • A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. ResearchGate.[Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Institutes of Health (NIH).[Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.[Link]

  • Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water. Royal Society of Chemistry.[Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem.[Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Research Square.[Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.[Link]

  • Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties. National Institutes of Health (NIH).[Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.[Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.[Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Royal Society of Chemistry.[Link]

  • 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid. Pharmaffiliates.[Link]

  • Hammick reaction. Wikipedia.[Link]

Sources

Troubleshooting low conversion in "5-Iodo-2-methoxypyridine-3-carboxylic acid" Suzuki reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Reactions of 5-Iodo-2-methoxypyridine-3-carboxylic acid

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Iodo-2-methoxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and troubleshoot common issues encountered when using this specific heterocyclic halide. The inherent electronic properties of this substrate, namely the electron-deficient pyridine ring and the presence of a carboxylic acid, present unique challenges that require careful optimization of reaction conditions.

This document provides in-depth, field-proven insights and solutions to overcome low conversion rates and other side reactions.

Troubleshooting Low Conversion

Low yield or incomplete conversion is the most frequently reported issue. The following sections break down the problem into key reaction components, offering systematic approaches to identify and resolve the underlying causes.

Issue 1: Catalyst System Inactivity or Deactivation

The choice and handling of the palladium catalyst and its associated ligand are critical for success. The electron-deficient nature of the pyridine ring can influence the oxidative addition step, while the carboxylic acid moiety can interact with the catalyst, potentially leading to deactivation.[1]

► Possible Cause: Inefficient Oxidative Addition.

  • Explanation: The C-I bond in 5-iodo-2-methoxypyridine is reactive; however, the overall electronic environment of the pyridine ring can impact the kinetics of the oxidative addition of the Pd(0) catalyst. An inappropriate ligand may not provide the necessary electron density to the palladium center to facilitate this step efficiently.

  • Solution:

    • Ligand Selection: Employ electron-rich and bulky phosphine ligands. These ligands stabilize the palladium center and promote oxidative addition.[2] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often excellent choices for heteroaryl couplings.

    • Catalyst Loading: While typically 1-5 mol% catalyst is used, increasing the loading to 5-10 mol% can sometimes overcome sluggish reactions, although this should be a secondary optimization step after ligand screening.[3]

► Possible Cause: Carboxylate-Induced Catalyst Deactivation.

  • Explanation: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can coordinate to the Pd(II) intermediate in the catalytic cycle, forming a stable complex that is reluctant to proceed through transmetalation or reductive elimination, effectively sequestering the catalyst.[1]

  • Solution:

    • Protecting Group Strategy: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is generally more inert and less likely to interfere with the catalyst. The acid can be regenerated by saponification post-coupling.

    • Use of Pd(0) Precatalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) require an initial reduction to the active Pd(0) state. The presence of the carboxylate can hinder this reduction step.[1]

Issue 2: Competing Side Reactions

Side reactions involving either the pyridine halide or the boronic acid partner are a common source of yield loss.

► Possible Cause: Protodehalogenation of the Starting Material.

  • Explanation: Protodehalogenation is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 2-methoxypyridine-3-carboxylic acid. This can occur if the transmetalation step is slow, allowing the Pd(II)-aryl intermediate to react with trace amounts of water or other proton sources.

  • Solution:

    • Anhydrous Conditions: While many Suzuki reactions tolerate water, switching to anhydrous solvents (e.g., dry THF, dioxane, or toluene) and using an anhydrous base like K₃PO₄ can minimize this side reaction.[4]

    • Faster Transmetalation: Ensure the boronic acid is activated efficiently. This can be achieved by using a sufficiently strong base and ensuring its solubility.

► Possible Cause: Protodeboronation of the Boronic Acid/Ester.

  • Explanation: The boronic acid coupling partner can lose its boronyl group, which is replaced by a hydrogen atom.[5] This is a frequent issue, especially with electron-rich or heteroaromatic boronic acids, and is often promoted by aqueous basic conditions and elevated temperatures.[5]

  • Solution:

    • Use Boronic Esters: Pinacol esters (Bpin) or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[6][7] They slowly hydrolyze in situ to generate the active boronic acid, keeping its standing concentration low.

    • Choice of Base: Use a milder base like K₂CO₃ or CsF, or switch to anhydrous K₃PO₄.[4] Strong hydroxides can accelerate decomposition.

    • Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid/ester to compensate for any degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for catalyst, ligand, and base for this specific substrate?

A1: A robust starting point is to use a Pd(0) precatalyst or a system that generates Pd(0) readily.

  • Catalyst System: Pd₂(dba)₃ (2.5 mol%) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (6 mol%).

  • Base: K₃PO₄ (3 equivalents). It is a strong enough base for transmetalation but is less likely to cause ester hydrolysis if you are using a protected substrate.[4]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.[6] A small amount of water is often beneficial, but starting anhydrous can help diagnose protodeboronation or protodehalogenation issues.[4][6]

  • Temperature: Start at 80-100 °C.

ParameterRecommended Starting ConditionRationale
Pd Source Pd₂(dba)₃ or a Buchwald PrecatalystProvides active Pd(0); precatalysts offer reliability.[6]
Ligand SPhos or XPhos (1.2:1 to 2:1 L:Pd)Electron-rich, bulky ligands facilitate oxidative addition for heteroaryl halides.[4]
Base K₃PO₄ (3 eq.)Effective for transmetalation; compatible with anhydrous conditions.[4]
Solvent Anhydrous Dioxane or TolueneGood solubility for reactants; allows for higher temperatures.
Temperature 80-100 °CBalances reaction rate against potential substrate/catalyst decomposition.

Q2: My reaction is not going to completion, even after trying different ligands. What else can I check?

A2: If ligand screening fails, consider the purity of your reagents and the reaction setup.

  • Reagent Quality:

    • 5-Iodo-2-methoxypyridine-3-carboxylic acid: Ensure it is free of any residual acids or bases from its synthesis.

    • Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxine trimers, which can have different reactivity.[6] Ensure the quality and stoichiometry are correct.

  • Solvent Degassing: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions. Thoroughly degas your solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.

  • Reaction Monitoring: Take aliquots at different time points (e.g., 1h, 4h, 12h) to determine if the reaction is stalling or if the product is degrading over time.

Q3: Can I run this reaction without protecting the carboxylic acid?

A3: It is possible, but often challenging. The success of coupling the unprotected acid depends heavily on the specific coupling partners and conditions.

  • Base Selection is Crucial: A weaker base that can activate the boronic acid without fully deprotonating the carboxylic acid or that results in a carboxylate salt with low palladium affinity might work. Bases like KF or Cs₂CO₃ have been used successfully in some cases with acid-sensitive substrates.[8]

  • Solvent Effects: The choice of solvent can influence the solubility of the carboxylate salt and its interaction with the catalyst. A solvent system that minimizes this interaction could lead to better results.

  • Recommendation: While direct coupling is possible, for consistent and high-yielding results, the ester protection strategy is more reliable and is the recommended first approach for this substrate.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the reaction. Low conversion often results from a bottleneck in the oxidative addition or transmetalation steps, or from catalyst deactivation.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products & Byproducts Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-I) Pd0->OxiAdd + Ar-I Trans Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') OxiAdd->Trans + Ar'B(OR)₂ + Base RedElim Reductive Elimination Trans->RedElim Isomerization RedElim->Pd0 Product (Ar-Ar') Prod Desired Product (Ar-Ar') RedElim->Prod ArI 5-Iodo-2-methoxypyridine- 3-carboxylic acid (Ar-I) ArI->OxiAdd ArB Boronic Acid/Ester (Ar'B(OR)₂) ArB->Trans Side1 Protodehalogenation (Ar-H) Side2 Protodeboronation (Ar'-H)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

Use this flowchart to systematically diagnose and solve low conversion issues.

Troubleshooting_Tree decision decision action action start Low Conversion Observed check_catalyst Is catalyst system optimized? start->check_catalyst check_side_reactions Side products observed? check_catalyst->check_side_reactions Yes action_ligand Screen electron-rich, bulky ligands (e.g., SPhos, XPhos) check_catalyst->action_ligand No check_reagents Reagents/Solvents pure & dry? check_side_reactions->check_reagents No action_deboronation Use boronic ester (Bpin) Use anhydrous K₃PO₄ Use 1.2-1.5 eq. boronic ester check_side_reactions->action_deboronation Yes (Protodeboronation) action_dehalogenation Ensure anhydrous conditions Optimize ligand for faster transmetalation check_side_reactions->action_dehalogenation Yes (Protodehalogenation) action_protect Protect COOH as ester Re-run reaction check_reagents->action_protect No (Acid present) action_purify Purify starting materials Degas solvent thoroughly check_reagents->action_purify No (Impure reagents) action_ligand->check_side_reactions action_deboronation->check_reagents action_dehalogenation->check_reagents end_node Re-evaluate & Monitor action_protect->end_node action_purify->end_node

Sources

Validation & Comparative

"5-Iodo-2-methoxypyridine-3-carboxylic acid" mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Iodo-2-methoxypyridine-3-carboxylic acid: A Comparative Approach

Introduction: Characterizing a Halogenated Pyridine Carboxylic Acid

5-Iodo-2-methoxypyridine-3-carboxylic acid is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its structural complexity, featuring a halogen, an electron-donating methoxy group, and an acidic carboxyl group, presents unique challenges and opportunities for analytical characterization. Accurate mass determination and structural elucidation are paramount for ensuring purity, identifying metabolites, and understanding reaction kinetics.

This guide provides a comprehensive analysis of the mass spectrometry (MS) based characterization of 5-Iodo-2-methoxypyridine-3-carboxylic acid. We will explore the rationale behind selecting specific ionization techniques and fragmentation analysis, compare the performance of liquid chromatography-mass spectrometry (LC-MS) with alternative analytical approaches, and provide detailed, field-proven protocols.

The Analytical Challenge: Ionization and Fragmentation

The primary challenge in the MS analysis of 5-Iodo-2-methoxypyridine-3-carboxylic acid lies in its multi-functional nature. The carboxylic acid group is readily ionizable, making it suitable for soft ionization techniques like Electrospray Ionization (ESI). However, the presence of the iodine atom introduces a characteristic isotopic pattern and influences the fragmentation pathways. Understanding these fragmentation patterns is key to confirming the structure and identifying any related impurities.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for the analysis of 5-Iodo-2-methoxypyridine-3-carboxylic acid, it is essential to consider its performance in the context of other available analytical techniques.

FeatureLC-MS with ESIHPLC-UVNMR Spectroscopy
Sensitivity High (picogram to femtogram range)Moderate (nanogram range)Low (microgram to milligram range)
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time and UV absorbance)Very High (provides detailed structural information)
Structural Information Molecular weight and fragmentation patternsLimited to co-elution with standardsDetailed atomic connectivity and stereochemistry
Quantitation Excellent with appropriate standardsGood with appropriate standardsPossible with internal standards, but less common for routine quantitation
Sample Throughput HighHighLow
Hyphenation Readily coupled with liquid chromatography for complex mixture analysisStandard techniqueCan be coupled with HPLC, but less common

Recommended Protocol: LC-MS with Electrospray Ionization (ESI)

For the routine analysis and quantitation of 5-Iodo-2-methoxypyridine-3-carboxylic acid, a reversed-phase liquid chromatography system coupled with a mass spectrometer via an ESI source is the recommended approach.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Standard Solution Standard Solution Sample Dilution Sample Dilution Standard Solution->Sample Dilution Dilute in Mobile Phase HPLC System HPLC System Sample Dilution->HPLC System Inject C18 Column C18 Column HPLC System->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution ESI Source ESI Source Gradient Elution->ESI Source Eluent Quadrupole Analyzer Quadrupole Analyzer ESI Source->Quadrupole Analyzer Data Acquisition Data Acquisition Quadrupole Analyzer->Data Acquisition Chromatogram Extraction Chromatogram Extraction Data Acquisition->Chromatogram Extraction Mass Spectrum Analysis Mass Spectrum Analysis Chromatogram Extraction->Mass Spectrum Analysis Quantitation Quantitation Mass Spectrum Analysis->Quantitation

Caption: LC-MS workflow for the analysis of 5-Iodo-2-methoxypyridine-3-carboxylic acid.

Step-by-Step Methodology
  • Standard Preparation: Prepare a 1 mg/mL stock solution of 5-Iodo-2-methoxypyridine-3-carboxylic acid in methanol. Serially dilute the stock solution with the initial mobile phase composition to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Negative. The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-500.

Expected Results and Fragmentation Analysis

The expected monoisotopic mass of 5-Iodo-2-methoxypyridine-3-carboxylic acid (C₇H₆INO₃) is 278.94 g/mol . In negative ion mode ESI, the primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 277.93.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To confirm the structure, tandem mass spectrometry (MS/MS) of the precursor ion at m/z 277.93 is performed. The fragmentation pattern provides a unique fingerprint of the molecule.

Precursor Ion [M-H]⁻ m/z 277.93 Fragment 1 Loss of CO₂ [M-H-CO₂]⁻ m/z 233.94 Precursor Ion->Fragment 1 -CO₂ (44 Da) Fragment 2 Loss of CH₃ [M-H-CH₃]⁻ m/z 262.92 Precursor Ion->Fragment 2 -CH₃ (15 Da) Fragment 3 Loss of I [M-H-I]⁻ m/z 150.05 Fragment 1->Fragment 3 -I (127 Da)

Caption: Predicted MS/MS fragmentation pathway of deprotonated 5-Iodo-2-methoxypyridine-3-carboxylic acid.

Alternative Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine quality control where high sensitivity is not required, HPLC with UV detection can be a cost-effective alternative.

Protocol

The chromatographic conditions can be similar to the LC-MS method. Detection is performed using a photodiode array (PDA) detector. The chromophore of the pyridine ring is expected to have a maximum absorbance (λmax) in the range of 270-300 nm.

Comparison with LC-MS
  • Advantages of HPLC-UV: Lower instrumentation cost, simpler operation, and robust for routine purity checks.

  • Disadvantages of HPLC-UV: Lower sensitivity and specificity compared to LC-MS. It cannot provide molecular weight information, making it unsuitable for the identification of unknown impurities or metabolites. Co-eluting species with similar UV spectra can interfere with accurate quantitation.

Conclusion

The analysis of 5-Iodo-2-methoxypyridine-3-carboxylic acid is most effectively achieved using LC-MS with ESI in negative ion mode. This technique provides the necessary sensitivity, specificity, and structural information for confident identification and quantitation. While HPLC-UV can be employed for basic purity assessments, it lacks the confirmatory power of mass spectrometry. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this and structurally related compounds.

References

  • General Principles of Electrospray Ionization: Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]

  • Fragmentation in Mass Spectrometry: McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): LoBrutto, R., & Patel, T. (2006). HPLC for Pharmaceutical Scientists. John Wiley & Sons. (A comprehensive guide to HPLC in the pharmaceutical industry).
  • Mass Spectrometry in Drug Discovery: Korfmacher, W. A. (2005). Using mass spectrometry for drug metabolism studies. Current Drug Metabolism, 6(3), 199-215. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-2-methoxypyridine-3-carboxylic acid
Reactant of Route 2
5-Iodo-2-methoxypyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.